molecular formula C11H13NO3 B12436294 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid CAS No. 682804-02-0

3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid

Cat. No.: B12436294
CAS No.: 682804-02-0
M. Wt: 207.23 g/mol
InChI Key: UMNOWHBATDPZOA-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid: is a compound that features a benzofuran ring, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, benzofuran derivatives have been studied for their potential as enzyme inhibitors and signaling molecules. They have shown promise in modulating biological pathways and processes .

Medicine: In medicine, compounds containing the benzofuran ring have been investigated for their therapeutic potential. They exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects .

Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials and chemical products. Their unique properties make them valuable in the production of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid is unique due to its specific functional groups and the presence of the benzofuran ring. This combination of features imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

CAS No.

682804-02-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14)

InChI Key

UMNOWHBATDPZOA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC(=O)O)N

Origin of Product

United States

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